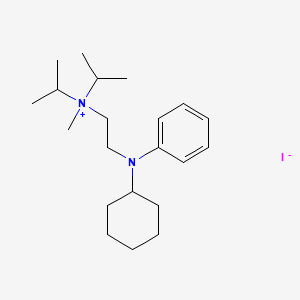

(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide

説明

(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide is a quaternary ammonium salt characterized by a cyclohexylanilino group attached to an ethyl backbone, further substituted with diisopropylmethylammonium and an iodide counterion. The compound’s structural uniqueness arises from the combination of a bulky cyclohexylanilino moiety and the sterically hindered diisopropylmethylammonium group, which influence its solubility, stability, and reactivity .

Quaternary ammonium compounds like this are often studied for their applications in organic synthesis, catalysis, and biological systems due to their cationic nature and ability to interact with anionic species .

特性

CAS番号 |

3102-15-6 |

|---|---|

分子式 |

C21H37IN2 |

分子量 |

444.4 g/mol |

IUPAC名 |

2-(N-cyclohexylanilino)ethyl-methyl-di(propan-2-yl)azanium;iodide |

InChI |

InChI=1S/C21H37N2.HI/c1-18(2)23(5,19(3)4)17-16-22(20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6,8-9,12-13,18-19,21H,7,10-11,14-17H2,1-5H3;1H/q+1;/p-1 |

InChIキー |

DVMTXIBWWWBKNL-UHFFFAOYSA-M |

正規SMILES |

CC(C)[N+](C)(CCN(C1CCCCC1)C2=CC=CC=C2)C(C)C.[I-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide typically involves the reaction of N-cyclohexylaniline with diisopropylmethylamine in the presence of an iodide source. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

化学反応の分析

Types of Reactions

(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as halides, thiolates; reactions often conducted in polar solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxide derivatives, while substitution reactions can produce various substituted ammonium salts.

科学的研究の応用

(2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide has several scientific research applications:

Chemistry: Used as a phase-transfer catalyst in organic synthesis.

Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: Utilized in the formulation of specialty chemicals and surfactants.

作用機序

The mechanism of action of (2-(N-Cyclohexylanilino)ethyl)diisopropylmethylammonium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Alkyl/Aryl Substituents

Diethyl(2-hydroxyethyl)methylammonium iodide

- Molecular Formula: C₇H₁₈INO .

- Key Features: Contains a hydroxyethyl group instead of the cyclohexylanilino moiety. The hydroxyl group enhances hydrophilicity, making it more water-soluble than the target compound.

Ammonium, trimethyl(2-(trimethylsilyloxy)ethyl)-, iodide

- Molecular Formula: C₈H₂₁INOSi .

- Key Features: Incorporates a trimethylsilyloxy group, which improves thermal stability and solubility in nonpolar solvents compared to the cyclohexylanilino-containing compound. This functionalization is particularly advantageous in analytical chemistry (e.g., as an NMR internal standard) .

O-Isopropyl S-2-(diethylmethylammonium)ethyl ethylphosphonothiolate iodide

- Molecular Formula: C₁₂H₂₉INO₂PS .

- Key Features: Includes a phosphonothiolate group, introducing sulfur and phosphorus atoms that enhance its ability to act as a cholinesterase inhibitor or nerve agent simulant. The diethylmethylammonium group provides moderate steric hindrance, but the phosphonothiolate moiety differentiates it from the target compound in terms of biological activity .

Comparative Analysis of Functional Groups and Properties

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。